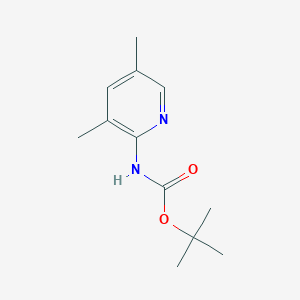
Ethyl 2-amino-2-(4-chlorophenyl)acetate
Descripción general
Descripción
It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-(4-chlorophenyl)acetate involves the reaction of ethyl chloroacetate with 4-chloroaniline . The resulting product is an ester derivative containing an amino group attached to the phenyl ring. The synthetic route typically proceeds through nucleophilic substitution reactions .
Molecular Structure Analysis
The compound’s molecular structure consists of an ethyl group , an amino group , and a 4-chlorophenyl moiety. The presence of the indole nucleus imparts aromaticity and influences its biological properties. The benzene ring in the phenyl group allows for electrophilic substitution reactions, making it a versatile scaffold for drug design .
Aplicaciones Científicas De Investigación
1. Synthesis Pathways in Pharmaceutical Compounds
Ethyl 2-amino-2-(4-chlorophenyl)acetate has been used as an intermediate in various synthesis pathways for pharmaceutical compounds. For instance, an improved synthesis method for Clopidogrel Sulfate, an antiplatelet medication, involves a condensation reaction using a derivative of this compound. This method offers advantages such as high yield and good quality, suitable for industrialization (Hu Jia-peng, 2012).
2. Antimicrobial Agent Synthesis
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. A study describes the synthesis of formazans from a Mannich base derived from a similar compound, showing moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).
3. Structural and Spectroscopic Analysis
In the field of chemistry, this compound has been the subject of structural and spectroscopic studies. For example, the molecular structure of a thioamide derivative was determined by X-ray diffraction, and its spectral characteristics were analyzed using various spectroscopic techniques (S. Prasanth et al., 2015).
4. Novel Applications in Dyeing
This compound derivatives have been synthesized for use in dyeing polyester fibers. These compounds were found to produce various shades with good fastness properties, although they exhibited poor photostability (O. Iyun et al., 2015).
5. Enzyme Inhibition Studies
In biochemical research, this compound derivatives have been studied for their potential as enzyme inhibitors. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and showed significant inhibition of α-glucosidase and β-glucosidase enzymes (Ayesha Babar et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBLESPMGILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)







![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)

